1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound of interest, 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone carboxylic acid. Quinolones are a class of synthetic broad-spectrum antibacterial agents that have been widely used in the treatment of various infections. The presence of a cyclopropyl group, a fluorine atom, and a piperazine ring are characteristic features that influence the activity of these compounds .
Synthesis Analysis
The synthesis of quinolone derivatives often involves the reaction of chloro-fluoro-quinolone carboxylic acid with piperazine in an aqueous medium. For example, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,2-dihydroquinoline-3-carboxylic acid with piperazine leads to the formation of ciprofloxacin, a well-known quinolone antibiotic . Another study reported the synthesis of thirty-four newer quinolone derivatives from 1,2,3,4-tetrafluoro benzene, which were evaluated for antimycobacterial activities .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic core consisting of a quinoline moiety fused with a cyclopropyl group. The presence of a fluorine atom at the 6-position and a piperazine moiety at the 7-position are crucial for the biological activity of these compounds. The methoxy group at the 8-position is a common substituent that can influence the potency and spectrum of activity .
Chemical Reactions Analysis
Quinolone derivatives undergo various chemical reactions, including interactions with bacterial enzymes such as DNA gyrase. For instance, one of the synthesized compounds, 7-(1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinolin-2(1H)-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-5-nitro-4-oxoquinoline-3-carboxylic acid, showed the ability to inhibit the supercoiling activity of mycobacterial DNA gyrase . The reactivity of these compounds can also be studied through electrochemical methods, which provide insights into their redox behavior and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and dissociation properties, are important for their pharmaceutical applications. For example, the study of the melting and dissociation properties of 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an impurity in the manufacture of ciprofloxacin, is significant for improving the crystallization and purification processes of the drug . The solubility of these compounds can be influenced by factors such as ionic strength, temperature, and pH, which are essential for their formulation and bioavailability .
Scientific Research Applications
Photochemical Properties
- Photochemistry in Aqueous Solutions: This compound, also known as ciprofloxacin, undergoes low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water. It shows increased photostability under acidic conditions, with the F-atom conserved and stepwise degradation of the piperazine group (Mella, Fasani, & Albini, 2001).
Synthesis and Antimicrobial Studies
- Synthesis of Fluoroquinolone-based 4-Thiazolidinones: The compound has been used to synthesize 2-substituted phenyl-3-carboxamido-1,3-thiazolidin-4-ones with notable antibacterial and antifungal activities (Patel & Patel, 2010).
- Novel Ciprofloxacin Derivatives Synthesis: Reaction with thiazole/benzothiazole diazonium chloride results in piperazine substituted ciprofloxacin derivatives, with potential implications in medicinal chemistry (Yadav & Joshi, 2008).
Chemotherapeutic Potential
- Anti-Proliferative Effect on Cancer Cell Lines: Various analogues of this compound have shown inhibitory activity against different human cancer cell lines, suggesting potential chemotherapeutic applications (Suresh et al., 2013).
- DNA Binding and Cytotoxicity Assessment: Aroylthiourea derivatives of this compound exhibit DNA binding capabilities and demonstrate anticancer potential, especially against Huh-7 cancer cell line (Farooqi et al., 2019).
Structural Studies
- Methanol Hemisolvate of Ciprofloxacin: This compound's zwitterionic nature in the solid state and its interactions with methanol were explored, providing insights into its molecular structure (Li et al., 2006).
- IR, FT-ICR-MS Studies: Infrared spectra and mass spectrometric techniques have been used to investigate its fragmentation pathways, aiding in the understanding of its molecular behavior (Lin, 2014).
Antimicrobial Efficacy
- Antimycobacterial Activities: Novel fluoroquinolones derived from this compound show significant antimycobacterial activities against various strains, indicating their potential in treating mycobacterial infections (Senthilkumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-26-17-14-11(8-13(19)15(17)21-6-4-20-5-7-21)16(23)12(18(24)25)9-22(14)10-2-3-10/h8-10,20H,2-7H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSNIFKGXSDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CCNCC3)F)C(=O)C(=CN2C4CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150187 | |
Record name | PD 135042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
112811-57-1 | |
Record name | PD 135042 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112811571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 135042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70150187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL GATIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOB2CYB4VW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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